N,1-bis(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N,1-bis(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions.
Substitution with 4-Ethylphenyl Groups: The final step involves the substitution of the triazole derivative with 4-ethylphenyl groups using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carboxamide group results in the formation of an amine derivative.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s stability and functional groups make it suitable for use in the development of new materials, such as polymers or coatings.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N,1-bis(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenyl groups may enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N,1-bis(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with methyl groups instead of ethyl groups on the phenyl rings.
N,1-bis(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide: Contains a pyrrolidine ring instead of a triazole ring.
Uniqueness
N,1-bis(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The ethyl groups on the phenyl rings may also influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
N,1-bis(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-15-6-10-17(11-7-15)21-20(25)19-14(3)24(23-22-19)18-12-8-16(5-2)9-13-18/h6-13H,4-5H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGIYORWAGFLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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